N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide
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Overview
Description
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a thiazole ring, all connected through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: This involves the cyclization of appropriate precursors such as β-ketoesters or β-diketones with ammonia or primary amines.
Formation of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the synthesized heterocyclic rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.
Scientific Research Applications
N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator, influencing various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis. The pathways involved often include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide
- N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxylate
- N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carbothioamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design highlight its significance in research and industry.
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-7-11(6-18-19)12-3-2-10(4-15-12)5-16-14(20)13-8-21-9-17-13/h2-4,6-9H,5H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZZTRYXXYFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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